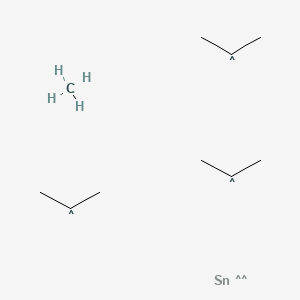
CID 102239995
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 102239995: is an organotin compound with the chemical formula C_12H_28Sn . It is a derivative of stannane, where three isopropyl groups and one methyl group are attached to the tin atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: CID 102239995 can be synthesized through several methods. One common approach involves the reaction of methylstannane with isopropyl halides under controlled conditions. The reaction typically requires a catalyst, such as palladium or nickel , to facilitate the substitution of hydrogen atoms with isopropyl groups. The reaction is carried out in an inert atmosphere, often using argon or nitrogen , to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of trisisopropylmethylstannane involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through distillation or crystallization to ensure high purity and yield. Safety measures are crucial due to the potential toxicity of organotin compounds .
Analyse Des Réactions Chimiques
Types of Reactions: CID 102239995 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form or .
Reduction: It can be reduced to form .
Substitution: It readily participates in substitution reactions with halogens or other organic groups
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Such as alkyl halides or aryl halides .
Major Products:
Tin oxides: and from oxidation.
Lower oxidation state tin compounds: from reduction.
Substituted organotin compounds: from substitution reactions
Applications De Recherche Scientifique
Chemistry: CID 102239995 is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organometallic compounds .
Biology and Medicine: In biological research, trisisopropylmethylstannane is studied for its potential use in drug delivery systems and as a biocidal agent due to its antimicrobial properties .
Industry: In the industrial sector, it is used in the production of polymers and coatings . Its ability to form stable bonds with organic molecules makes it valuable in the development of advanced materials .
Mécanisme D'action
The mechanism by which trisisopropylmethylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with ligands , influencing the reactivity and stability of the compound. In biological systems, it can interact with enzymes and proteins , potentially disrupting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
- Triethylstannane
- Triphenylstannane
- Tributylstannane
Comparison: CID 102239995 is unique due to the presence of three isopropyl groups, which provide steric hindrance and influence its reactivity compared to other organotin compounds. For example, triethylstannane and tributylstannane have different alkyl groups, affecting their solubility and reactivityTriphenylstannane has aromatic groups, which significantly alter its chemical properties and applications .
Propriétés
Numéro CAS |
19411-59-7 |
|---|---|
Formule moléculaire |
C10H25Sn |
Poids moléculaire |
264.02 |
Nom IUPAC |
methane;propane;tin |
InChI |
InChI=1S/3C3H7.CH4.Sn/c3*1-3-2;;/h3*3H,1-2H3;1H4; |
Clé InChI |
WGLBPKWQEVFAMR-UHFFFAOYSA-N |
SMILES |
C.C[CH]C.C[CH]C.C[CH]C.[Sn] |
Synonymes |
Trisisopropylmethylstannane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















